![molecular formula C13H17NO3S B2978935 (4-(Methylsulfonyl)piperidin-1-yl)(phenyl)methanone CAS No. 1204701-50-7](/img/structure/B2978935.png)
(4-(Methylsulfonyl)piperidin-1-yl)(phenyl)methanone
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Overview
Description
“(4-(Methylsulfonyl)piperidin-1-yl)(phenyl)methanone” is a chemical compound. It has been mentioned in the context of the crystal structure of BTK kinase domain .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, a series of novel sEH inhibitors containing a N-substituted piperidine ring with pyrazole as a pharmacophore lead for sEH inhibition have been designed, synthesized, and evaluated . Another study mentioned the preparation of a compound by treating compound 4b with 4-methoxy phenyl isocyanate .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Mallesha and Mohana (2014) detailed the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which showed good antimicrobial activity against bacterial and fungal strains. This research suggests the compound's potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Thermal and Structural Studies
Karthik et al. (2021) conducted thermal, optical, etching, and structural studies along with theoretical calculations on a related compound. Their findings provide insight into the compound's stability and potential for further applications in material science (Karthik et al., 2021).
Biological Activities
Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, showing favorable herbicidal and insecticidal activities. This indicates the compound's utility in agricultural applications (Wang et al., 2015).
Antileukemic Activity
Vinaya et al. (2011) explored the anticancer effect of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives, identifying compounds with significant antiproliferative activity against leukemia cells. This suggests the compound's potential in cancer therapy (Vinaya et al., 2011).
Antidepressant Properties
Colpaert et al. (2004) investigated a derivative, (3-chloro-4-fluoro-phenyl)-[4-fluoro-4-[[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl]piperidin-1-yl]-methanone (F 13640), for its antidepressant and analgesic properties, offering a new approach to treating chronic pain and possibly depressive disorders (Colpaert et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (4-(Methylsulfonyl)piperidin-1-yl)(phenyl)methanone may affect a variety of biochemical pathways.
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-18(16,17)12-7-9-14(10-8-12)13(15)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTXIOWDJBZXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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